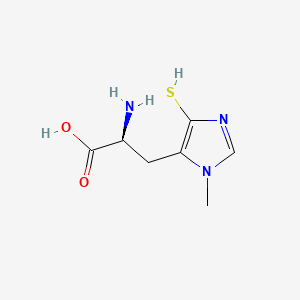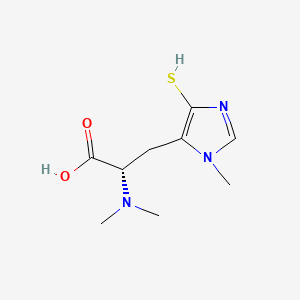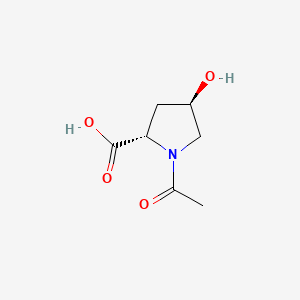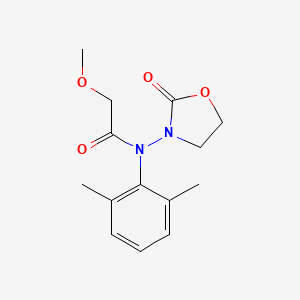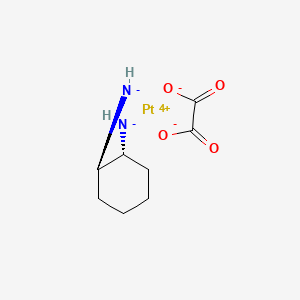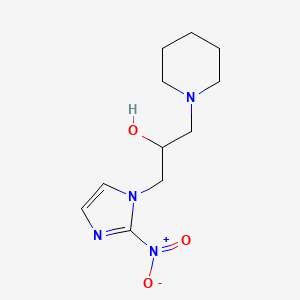
ピモジド
概要
説明
ピモニダゾールは、科学研究において低酸素マーカーとして広く使用されているニトロイミダゾール化合物です。特に腫瘍低酸素の研究において、組織内の低酸素領域を可視化および定量化するために役立ちます。 ピモニダゾールは、低酸素条件下で高分子と共有結合を形成するため、さまざまな生物学的状況における低酸素の信頼できる指標となります .
科学的研究の応用
ピモニダゾールは、科学研究において幅広い用途があります。
化学: 酸化還元反応や低酸素関連の化学プロセスを研究するためのプローブとして使用されます。
生物学: 特にがん研究において、組織内の低酸素領域を可視化するために役立ちます。
医学: 腫瘍低酸素を評価し、治療成績を予測するために臨床試験で使用されます。
作用機序
ピモニダゾールは、以下のメカニズムを通じて効果を発揮します。
還元: ピモニダゾールのニトロ基は、低酸素条件下でニトロレダクターゼによって還元されます。
共有結合形成: 還元された中間体は、タンパク質のチオール基と共有結合を形成し、安定な付加体を生成します。
6. 類似の化合物との比較
ピモニダゾールは、以下のような他の低酸素マーカーと比較されます。
ミソニダゾール: 低酸素検出に使用される別のニトロイミダゾール化合物ですが、薬物動態が異なります。
EF5: 低酸素検出に対してより高い感度を持つフッ素化ニトロイミダゾール。
独自性: ピモニダゾールは、研究と臨床設定の両方で確立された使用、低酸素条件下での信頼性の高い共有結合、およびさまざまなモデルにおける広範な検証により、独自性を持ちます .
生化学分析
Biochemical Properties
Pimonidazole interacts with various enzymes, proteins, and other biomolecules in the body. It is primarily used as a hypoxia probe, indicating its interaction with oxygen-sensitive biochemical pathways .
Cellular Effects
Pimonidazole has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Pimonidazole-defined hypoxia intensity was positively correlated with advanced pathologic stage, tumor invasion, and cribriform and intraductal carcinoma morphology .
Molecular Mechanism
The molecular mechanism of Pimonidazole involves its role as a hypoxia probe. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Pimonidazole vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pimonidazole is involved in metabolic pathways related to hypoxia. It interacts with enzymes or cofactors involved in these pathways .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件: ピモニダゾールは、イミダゾール誘導体のニトロ化を含む多段階プロセスを通じて合成できます。主な手順には以下が含まれます。
ニトロ化: イミダゾールはニトロ化されて2-ニトロイミダゾールを形成します。
還元: ニトロ基はアミノ基に還元されます。
アルキル化: アミノ基はアルキル化されてピモニダゾールを形成します.
工業生産方法: ピモニダゾールの工業生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、多くの場合、連続フロー化学や高速液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されます .
反応の種類:
還元: ピモニダゾールは、ニトロ基を還元して反応性中間体を形成します。
一般的な試薬と条件:
還元剤: ニトロレダクターゼは、ニトロ基の還元を触媒するために一般的に使用されます。
主要な生成物:
ピモニダゾール付加体: 主要な生成物は、ピモニダゾール-タンパク質付加体であり、これは低酸素のマーカーとして使用されます
類似化合物との比較
Pimonidazole is compared with other hypoxia markers such as:
Misonidazole: Another nitroimidazole compound used for hypoxia detection but with different pharmacokinetics.
EF5: A fluorinated nitroimidazole with higher sensitivity for hypoxia detection.
Pimo-yne: A pimonidazole-alkyne conjugate with similar hypoxia detection capabilities but reduced background signals
Uniqueness: Pimonidazole is unique due to its well-established use in both research and clinical settings, its reliable covalent bonding under hypoxic conditions, and its extensive validation in various models .
特性
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWOOAYQYLJEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867867 | |
| Record name | Pimonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-50-2 | |
| Record name | Pimonidazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimonidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIMONIDAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pimonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimonidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
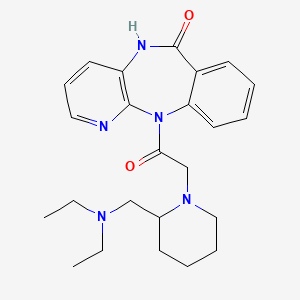
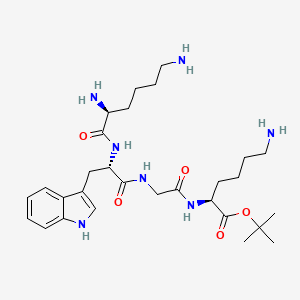
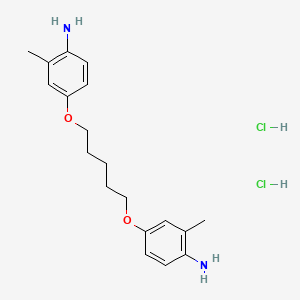
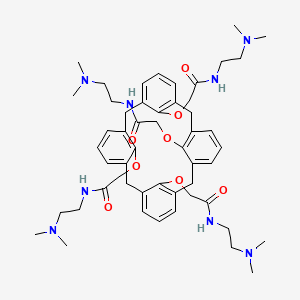

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)
